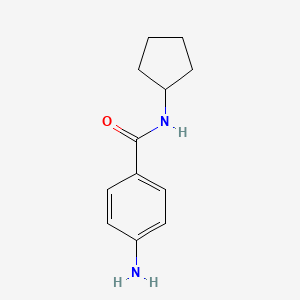![molecular formula C19H15NO4 B2653601 3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde CAS No. 406928-02-7](/img/structure/B2653601.png)
3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of spiropyran, which is a class of organic compounds . Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light .
Synthesis Analysis
The synthesis of this compound involves the condensation of 1,3-benzoxazine-4-onium perchlorates . This process leads to the formation of spiropyrans . The presence of the formyl group in the chromene fragment enhances the possibility to show photochromic properties in solution .Molecular Structure Analysis
The crystal structure of this compound was established by X-ray diffraction analysis . This analysis helps in understanding the molecular structure and the arrangement of atoms in the crystal lattice.Chemical Reactions Analysis
The photochromism of this compound and its coordination with Tb3+ and Sm3+ ions have been studied . UV/vis induced-color development due to heterolytic bond cleavage is greatly influenced by complexation with the lanthanide ions .Physical and Chemical Properties Analysis
The physical characteristics of the studied systems such as colorability and relaxation time of thermal bleaching parameters were determined . Moreover, light-energy transfer-induced luminescence of lanthanide ions via coordination with the two spirobenzoxazines was monitored .Wissenschaftliche Forschungsanwendungen
Photochromic and Thermochromic Properties
Research on spiropyrans of the 1,3-benzoxazin-4-one series, which include compounds structurally similar to "3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde," highlights their significant photochromic activity. The introduction of electron-donating methoxy groups into the molecule enhances its photocolorability, indicating potential applications in the development of photoresponsive materials. These materials are of interest for their applications in smart windows, data storage, and photo-switching devices due to their ability to change color in response to light exposure (Ozhogin et al., 2018).
Synthetic Applications
The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Their structural framework allows for the introduction of multiple functional groups, facilitating the creation of novel molecules with potential biological activities. For instance, the synthesis of chromene derivatives bearing phenylthiazolidinones showcased significant antimicrobial activities, suggesting these compounds' utility in developing new antimicrobial agents (El Azab et al., 2014).
Biological Activity Assessment
Although the request was to exclude information directly related to drug use and side effects, it's noteworthy that compounds within this chemical framework have been explored for their biological activities. This includes the evaluation of antimicrobial properties, highlighting the broader potential of these compounds in pharmaceutical research and development. For instance, the synthesis of coumarin derivatives containing pyrazole and indenone rings showed promising antioxidant and antihyperglycemic activities, indicating the therapeutic potential of these molecules (Kenchappa et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,8'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-9-13(11-21)10-14-7-8-19(24-17(12)14)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPKVMPARDSAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2653519.png)
![2-(3-Methyl-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine](/img/structure/B2653520.png)
![N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2653524.png)
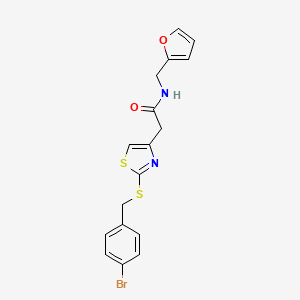
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)
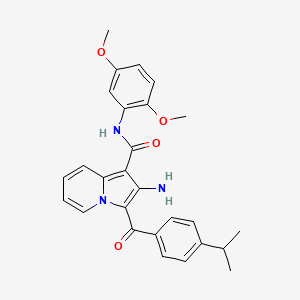
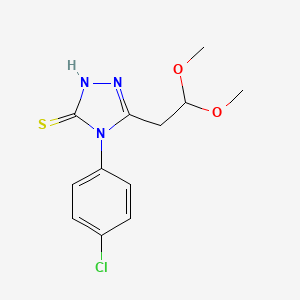
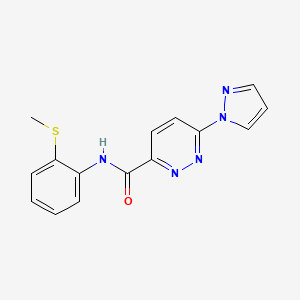
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)
